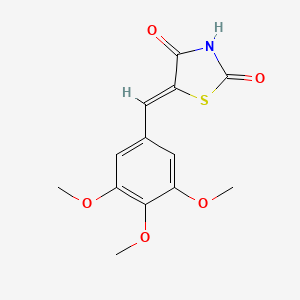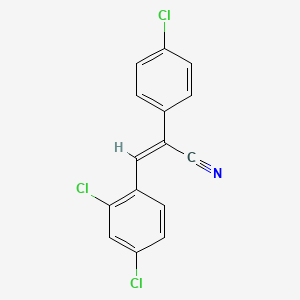
5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-(3,4,5-Trimethoxy-benzylidène)-thiazolidine-2,4-dione est un composé organique qui appartient à la classe des thiazolidinediones. Ce composé est caractérisé par la présence d'un cycle thiazolidine fusionné à un fragment benzylidène substitué par trois groupes méthoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-(3,4,5-trimethoxy-benzylidène)-thiazolidine-2,4-dione implique généralement la réaction de l'α-cyano-3,4,5-triméthoxy cinnamitrile ou de l'éthyl-α-cyano-3,4,5-triméthoxy cinnamate avec la 2-imino-4-oxo-2-thiazolidine . Les conditions de réaction incluent souvent l'utilisation de solvants tels que l'éthanol et des catalyseurs pour faciliter la formation du produit souhaité. La réaction se déroule en plusieurs étapes, notamment une addition nucléophile et une cyclisation, pour produire le composé final.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle les procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour obtenir des rendements et une pureté plus élevés. La production industrielle peut également impliquer des réacteurs à flux continu et des systèmes automatisés pour améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
La 5-(3,4,5-Trimethoxy-benzylidène)-thiazolidine-2,4-dione subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Les groupes méthoxy sur le fragment benzylidène peuvent subir des réactions de substitution nucléophile avec des réactifs tels que les halogénures ou les amines.
Réactifs et conditions courantes
Oxydation: Peroxyde d'hydrogène en milieu acide ou basique.
Réduction: Borohydrure de sodium dans l'éthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution: Halogénures ou amines en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent entraîner la formation de divers dérivés substitués du composé d'origine.
Applications de la recherche scientifique
Industrie: Il est utilisé dans le développement de biosenseurs et comme composant dans divers processus industriels.
Mécanisme d'action
Le mécanisme d'action de la 5-(3,4,5-trimethoxy-benzylidène)-thiazolidine-2,4-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un agent chélatant, se liant aux ions métalliques et formant des complexes stables . Cette propriété est cruciale pour son activité antimicrobienne, car elle peut perturber les processus essentiels dépendants des métaux dans les cellules microbiennes. De plus, la capacité du composé à subir des réactions redox contribue à son activité biologique en générant des espèces réactives de l'oxygène qui peuvent endommager les composants cellulaires.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(3,4,5-trimethoxy-benzylidene)-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes . This property is crucial for its antimicrobial activity, as it can disrupt essential metal-dependent processes in microbial cells. Additionally, the compound’s ability to undergo redox reactions contributes to its biological activity by generating reactive oxygen species that can damage cellular components.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(3,4,5-Trimethoxybenzylidène)naphtalène-1-amine: Ce composé partage le fragment triméthoxybenzylidène mais diffère dans la structure de base, qui est un cycle naphtalène au lieu d'un cycle thiazolidine.
Trimethoxy-benzylidène-hydrazine-carboxamide: Similaire en ayant le groupe triméthoxybenzylidène, mais avec un noyau hydrazine-carboxamide.
Unicité
La 5-(3,4,5-Trimethoxy-benzylidène)-thiazolidine-2,4-dione est unique en raison de son cycle thiazolidine, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du cycle thiazolidine améliore sa capacité à former des complexes stables avec les ions métalliques, contribuant à son activité antimicrobienne
Propriétés
Formule moléculaire |
C13H13NO5S |
|---|---|
Poids moléculaire |
295.31 g/mol |
Nom IUPAC |
(5Z)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H13NO5S/c1-17-8-4-7(5-9(18-2)11(8)19-3)6-10-12(15)14-13(16)20-10/h4-6H,1-3H3,(H,14,15,16)/b10-6- |
Clé InChI |
QDFOIPGNWHJEBT-POHAHGRESA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=O)S2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11694426.png)
![2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11694430.png)
![5-[4-(2,4-dinitrophenoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694432.png)
![(4Z)-2-(3-nitrophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11694433.png)
![5,6-dichloro-2-{[(2,5-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11694445.png)
![methyl 4-[(Z)-{(2Z)-2-[(2,6-dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene}methyl]benzoate](/img/structure/B11694446.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-N'-(2-nitrophenyl)ethane-1,2-diamine](/img/structure/B11694447.png)
![6-Oxo-4-[4-(propan-2-yl)phenyl]-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11694454.png)
![4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B11694459.png)

![1-[1-(3-chlorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B11694473.png)
![N'-[(E)-(2-Bromophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11694480.png)
![4-methyl-N,N'-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine](/img/structure/B11694490.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11694492.png)
